molecular formula C19H19BrN4O2S B4061172 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B4061172
M. Wt: 447.4 g/mol
InChI Key: NBSFJQHVAUYVHT-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and an ethyl group at position 2. A sulfanyl (-S-) linker connects the triazole ring to an acetamide moiety, which is further substituted with a 2-methoxyphenyl group. Such hybrid structures are often explored for antimicrobial, anti-inflammatory, or enzyme-modulating activities .

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2S/c1-3-24-18(13-8-10-14(20)11-9-13)22-23-19(24)27-12-17(25)21-15-6-4-5-7-16(15)26-2/h4-11H,3,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSFJQHVAUYVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the bromophenyl and methoxyphenyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,2,4-triazole-linked acetamides. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Triazole Core) Acetamide Substituent Molecular Weight (g/mol) Key Biological Activities References
Target Compound 5-(4-Bromophenyl), 4-ethyl N-(2-Methoxyphenyl) 459.34 (calculated) Not explicitly reported; inferred antimicrobial/anti-inflammatory potential based on analogs
N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(2-Furyl), 4-ethyl N-(4-Bromophenyl) 417.29 Antimicrobial activity (hypothesized)
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 5-(4-Pyridinyl), 4-(4-bromophenyl) N-(4-Sulfamoylphenyl) 540.44 Potential enzyme inhibition (sulfonamide moiety)
N-(2-Methoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7i) 4-Phenyl, 5-(piperidinyl-sulfonyl) N-(2-Methoxyphenyl) 575.67 Antioxidant (IC50: 32.1 µM), BSA binding affinity
KA3 (from ) 5-(Pyridin-4-yl), 4-[(substituted aryl carbamoyl)methyl] N-(4-Chlorophenyl) ~500 (estimated) Antimicrobial (MIC: 12.5 µg/mL against E. coli), antioxidant (H2O2 scavenging: 78%)

Key Observations :

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., bromophenyl in the target compound) enhance antimicrobial activity in analogs like KA3 . Methoxy groups (e.g., 2-methoxyphenyl in the target compound and 7i) improve solubility and may modulate enzyme interactions, as seen in 7i’s antioxidant activity .

Physical Properties :

  • The target compound’s molecular weight (~459 g/mol) falls within the optimal range for oral bioavailability (typically <500 g/mol).
  • Analogs with sulfonamide groups (e.g., ) exhibit higher molecular weights (~540 g/mol), which may limit permeability .

Structural Activity Relationships (SAR) :

  • Position of substituents : Derivatives with para-substituted aryl groups (e.g., 4-bromophenyl) show enhanced activity compared to ortho/meta isomers .
  • Linker flexibility : The sulfanyl (-S-) linker in the target compound and analogs like 7i allows conformational adaptability for target engagement .

Research Findings on Analogous Compounds

  • Antimicrobial Activity : Compounds with 4-bromophenyl and pyridinyl substituents (e.g., KA3) demonstrated MIC values as low as 12.5 µg/mL against E. coli and S. aureus .
  • Anti-inflammatory Potential: The 2-methoxyphenyl group in 7i contributed to its antioxidant activity (IC50: 32.1 µM), suggesting similar mechanisms for the target compound .

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS No. 693236-02-1) is a derivative of the 1,2,4-triazole class, which has gained attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential applications in medicinal chemistry.

  • Molecular Formula : C18H23BrN4OS
  • Molecular Weight : 423.37 g/mol
  • Density : 1.48 g/cm³ (predicted)
  • pKa : 14.04 (predicted)

Synthesis

The synthesis of triazole derivatives typically involves the reaction of thiols with halogenated compounds under basic conditions. The specific synthetic route for this compound involves:

  • S-alkylation of a triazole-thiol derivative.
  • Characterization through NMR and mass spectrometry to confirm structure and purity.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

In vitro studies demonstrated that the compound showed effective inhibition against these pathogens, suggesting potential use as an antibacterial agent .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. In a study assessing the antifungal activity of related compounds, it was found that triazole-based compounds exhibited varying degrees of effectiveness against common fungal strains . While specific data on this compound's antifungal activity is limited, its structural similarity to other active triazoles suggests possible efficacy.

Anticancer Potential

Mercapto-substituted triazoles have been recognized for their chemopreventive and chemotherapeutic effects. Studies have shown that related compounds can inhibit cancer cell proliferation in various cancer lines:

  • Colon carcinoma (HCT-116) : IC50 values around 6.2 μM.
  • Breast cancer (T47D) : IC50 values ranging from 27.3 to 43.4 μM .

This suggests that the compound may also possess anticancer properties worth exploring further.

Study on Triazole Derivatives

A review highlighted that triazole derivatives exhibit a broad spectrum of biological activities including antibacterial, antifungal, and anticancer effects. The review emphasized the importance of modifying substituents on the triazole ring to enhance biological activity .

Structure-Activity Relationship (SAR)

The presence of the bromophenyl and methoxyphenyl groups in this compound is crucial for its biological activity. These groups can influence lipophilicity and interaction with biological targets, enhancing efficacy against various pathogens .

Q & A

Q. What are the standard synthetic protocols for preparing 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, and how is purity ensured?

The synthesis typically involves:

  • Stepwise functionalization : Cyclocondensation of 4-bromophenyl hydrazine with ethyl isocyanate to form the triazole core, followed by thiolation using thiourea and subsequent coupling with 2-methoxyphenylacetamide via a nucleophilic substitution reaction .
  • Reagents : Thionyl chloride (SOCl₂) for activating carboxyl groups and ethanol/DMF as solvents under reflux (70–90°C) .
  • Purity control : Thin-layer chromatography (TLC) for reaction monitoring, column chromatography for purification, and elemental analysis (C, H, N) to confirm stoichiometry. Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns protons and carbons in the triazole ring, bromophenyl, and methoxyphenyl groups. For example, the sulfanyl (-S-) moiety shows characteristic deshielding in ¹H NMR (~δ 3.5–4.0 ppm) .
  • Infrared (IR) spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹) .
  • Mass spectrometry : HRMS with electrospray ionization (ESI) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~488–492) .

Q. How is the compound’s preliminary biological activity screened in academic settings?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) values calculated .
  • Enzyme inhibition : Fluorometric assays for COX-2 or acetylcholinesterase inhibition, using positive controls (e.g., ibuprofen for COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the 4-bromophenyl group with 4-chloro or 4-fluorophenyl analogs to assess halogen effects on antimicrobial potency .
  • Triazole ring modifications : Introduce alkyl/aryl groups at the 4-position (e.g., ethyl vs. phenyl) to evaluate steric/electronic impacts on enzyme binding .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., MOE, Schrödinger) to correlate logP values with cytotoxicity profiles .

Q. What computational strategies predict the compound’s molecular targets or binding modes?

  • Molecular docking : Simulate interactions with COX-2 (PDB ID: 5IKT) or fungal cytochrome P450 (CYP51) using AutoDock Vina. Focus on hydrogen bonds between the acetamide carbonyl and Arg120/Arg130 residues .
  • Molecular dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., sulfanyl oxidation) .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via HPLC-MS after oral/intravenous administration in rodent models .
  • Comparative assays : Test analogs with stabilized sulfanyl groups (e.g., replacing -S- with -SO₂-) to mitigate metabolic liabilities .

Q. What techniques elucidate the compound’s 3D conformation and solid-state interactions?

  • X-ray crystallography : Grow single crystals via slow evaporation (ethanol/water) and solve the structure to determine dihedral angles between triazole and methoxyphenyl planes .
  • Powder X-ray diffraction (PXRD) : Compare experimental and simulated patterns to confirm polymorphic purity .

Q. How can the compound’s metabolic stability and toxicity be improved for preclinical development?

  • Prodrug design : Mask the acetamide group with a hydrolyzable ester (e.g., p-nitrophenyl ester) to enhance membrane permeability .
  • CYP450 inhibition assays : Identify metabolites via LC-MS/MS and modify substituents to block oxidative pathways (e.g., replacing ethyl with cyclopropyl) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across structurally similar triazole derivatives?

  • Standardized protocols : Re-test compounds under identical conditions (e.g., Mueller-Hinton agar for antimicrobial assays) to minimize variability .
  • Structural validation : Re-characterize disputed compounds via 2D NMR (COSY, HSQC) to confirm regiochemistry (e.g., 1,2,4-triazole vs. imidazole isomers) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Analytical Benchmarks

StepReagents/ConditionsKey IntermediatePurity Check
Triazole formationEthyl isocyanate, 80°C, 12h5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiolTLC (Rf = 0.5, hexane:EA 3:1)
Acetamide couplingSOCl₂, DMF, 2-methoxyanilineCrude productColumn chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)
Final purificationRecrystallization (ethanol)Pure compoundHRMS ([M+H]⁺ = 491.02 Da)

Q. Table 2. Biological Screening Parameters

AssayModelKey MetricsReference Standard
AntibacterialE. coli ATCC 25922MIC = 8–16 µg/mLCiprofloxacin (MIC = 1 µg/mL)
AntifungalC. albicans SC5314IC₅₀ = 32 µMFluconazole (IC₅₀ = 2 µM)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

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